1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene
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Overview
Description
1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene is a complex organic compound characterized by the presence of multiple halogen atoms. The compound features a benzene ring substituted with five fluorine atoms and a side chain containing a trichlorophenoxy group. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic aromatic substitution reaction, where a pentafluorobenzene derivative reacts with a trichlorophenoxy methylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various functionalized aromatic compounds.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function. Additionally, the compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trichlorophenoxy group.
Iodopentafluorobenzene: Contains an iodine atom instead of the trichlorophenoxy group.
2,3,4,5,6-Pentafluorobenzaldehyde: Features an aldehyde group instead of the trichlorophenoxy group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene is unique due to the combination of fluorine and chlorine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the design of new materials or the development of novel pharmaceuticals.
Properties
CAS No. |
87002-07-1 |
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Molecular Formula |
C13H4Cl3F5O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H4Cl3F5O/c14-6-1-4(2-7(15)8(6)16)22-3-5-9(17)11(19)13(21)12(20)10(5)18/h1-2H,3H2 |
InChI Key |
JSSLTCGNYGBXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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